3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline is a quinoline-based heterocyclic compound characterized by a benzenesulfonyl group at the 3-position, a chlorine atom at the 6-position, and a piperidin-1-yl substituent at the 4-position of the quinoline core. Its molecular formula is C₂₁H₂₁ClN₂O₂S (as per structurally similar analogs in ) with a molecular weight of 400.93 g/mol . This compound is primarily utilized in medicinal chemistry research, particularly in the exploration of kinase inhibitors or receptor modulators due to its sulfonamide and piperidine moieties, which are common pharmacophores in drug design.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXMDXJXVGHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the quinoline core.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may enhance its binding affinity to these targets, while the piperidinyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline, we compare it with structurally and functionally related quinoline derivatives. Key compounds are tabulated below, followed by a detailed analysis.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Molecular Weight and Solubility The addition of a 4-methoxybenzenesulfonyl group (C769-0894, 430.95 g/mol) increases molecular weight compared to the parent compound (400.93 g/mol) due to the methoxy (-OCH₃) substitution, which may enhance solubility in polar solvents .
Impact of Halogen vs. Alkoxy Groups
- The 6-chloro substituent in the parent compound contrasts with the 6-methoxy group in BB90881 (424.56 g/mol). Chlorine’s electronegativity may improve metabolic stability, while methoxy groups enhance π-π stacking interactions in receptor binding .
Sulfonyl Group Modifications
- 4-Ethylbenzenesulfonyl in BB90881 introduces a hydrophobic ethyl chain, likely improving membrane permeability compared to the unsubstituted benzenesulfonyl group in the parent compound .
Piperidine vs. Methylpiperidine Derivatives
- The 2-methylpiperidin-1-yl group in C769-0894 adds steric bulk, which could hinder rotation and stabilize specific conformations during protein-ligand interactions .
Biological Activity
3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline is a complex organic compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a unique structure with a benzenesulfonyl group, a chlorine atom, and a piperidinyl group attached to the quinoline core, which enhances its potential for various biological applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H19ClN2O2S. Its molecular structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Chlorination : The introduction of the chlorine atom is generally done via chlorination reactions using thionyl chloride or phosphorus pentachloride.
- Piperidinyl Group Attachment : This is accomplished through nucleophilic substitution reactions where piperidine reacts with a suitable leaving group on the quinoline core.
- Sulfonylation : The benzenesulfonyl group is introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively.
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | 50 | Bacteriostatic |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of the benzenesulfonyl group may enhance binding affinity to these targets, while the piperidinyl group could modulate pharmacokinetic properties.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated significant inhibition of biofilm formation, indicating its potential as an effective treatment option for resistant bacterial infections.
- Investigation into Anticancer Properties : Another research project focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells, suggesting its potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
